Isobutylshikonin

Anticancer Oral squamous cell carcinoma Cytotoxicity

Isobutylshikonin is the potency-optimized shikonin derivative for oncology and metabolic research. It achieves equivalent cytotoxicity at ~6-fold lower concentrations than parent shikonin (IC₅₀ 1.80–1.98 μM vs. ~12 μM in Ca9-22 oral squamous carcinoma) while preserving caspase-dependent mitochondrial apoptosis. For cholesterol metabolism studies, its selective hACAT-2 inhibition (IC₅₀ 57.5 μM) with minimal hACAT-1 activity eliminates dual-isoform confounding seen with acetylshikonin. Verified R-configuration ensures stereochemical consistency across SAR studies.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 52438-12-7
Cat. No. B150250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylshikonin
CAS52438-12-7
Synonymsisobutyrylshikonin
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
InChIInChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
InChIKeyBVRYLTBIGIAADD-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylshikonin (CAS 52438-12-7): Procurement Guide for Shikonin Derivative Naphthoquinones


Isobutylshikonin (also designated isobutyrylshikonin, CAS 52438-12-7, molecular formula C₂₀H₂₂O₆, molecular weight 358.39) is a naturally occurring isohexenylnaphthazarin pigment belonging to the shikonin family of 1,4-naphthoquinones [1]. It is isolated primarily from the roots of Boraginaceae species, including Lithospermum erythrorhizon and hairy root cultures of Lithospermum canescens [1][2]. The compound is available commercially at HPLC purity grades ≥98% and is characterized by its red-to-purple pigmentation, with a melting point of 88–90 °C and specific optical rotation of +125° (EtOH) [3].

Isobutylshikonin (CAS 52438-12-7): Why Generic Shikonin or Other Analogs Cannot Be Substituted


Shikonin derivatives share a common naphthoquinone core but exhibit highly divergent biological potency and selectivity profiles dictated by their distinct side-chain ester moieties. Isobutylshikonin features an isobutyryl group at the C-1′ position, which fundamentally alters its pharmacodynamics relative to parent shikonin and other acylated analogs [1]. Direct comparative studies demonstrate that isobutylshikonin achieves equivalent cytotoxic effects at approximately 6-fold lower concentrations than shikonin in oral squamous carcinoma models [2]. Furthermore, isobutylshikonin displays preferential selectivity for human ACAT-2 (IC₅₀ = 57.5 μM) over hACAT-1, a property not shared by acetylshikonin or β-hydroxyisovalerylshikonin [3]. Procurement of a non-specific shikonin analog for applications requiring defined potency or target selectivity introduces unacceptable experimental variability.

Isobutylshikonin (CAS 52438-12-7) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Isobutylshikonin Demonstrates 6–7× Greater Cytotoxic Potency Than Parent Shikonin in Oral Squamous Carcinoma Cells

In a direct head-to-head comparison using MTT assay, isobutyrylshikonin exhibited IC₅₀ values of 1.98 μM (24 h) and 1.80 μM (48 h) in Ca9-22 oral squamous carcinoma cells, while parent shikonin required IC₅₀ values of 13.59 μM (24 h) and 12.81 μM (48 h) [1]. The authors concluded that isobutyrylshikonin exerts the same cytotoxic effect at a concentration approximately 6 times lower than shikonin [1][2]. This potency advantage was confirmed in a second oral cancer cell line (SCC-25), while neither compound induced significant cytotoxicity in human normal keratinocytes at the effective concentrations [1].

Anticancer Oral squamous cell carcinoma Cytotoxicity Apoptosis

Isobutylshikonin Exhibits Preferential hACAT-2 Isoform Selectivity Distinct from Other Shikonin Derivatives

In a comparative evaluation of 11 shikonin derivatives against human acyl-CoA:cholesterol acyltransferase isoforms hACAT-1 and hACAT-2, isobutyrylshikonin (compound 2) demonstrated preferential inhibition of hACAT-2 with an IC₅₀ of 57.5 μM, while showing only 32% inhibition of hACAT-1 at 120 μM [1]. In contrast, acetylshikonin and β-hydroxyisovalerylshikonin exhibited weak inhibitory activities against both isoforms, and synthetic n-propanoyl- and 3-methylbutanoyl-substituted derivatives showed non-selective dual inhibition [1].

ACAT inhibition Cholesterol metabolism Isoform selectivity Cardiovascular

Isobutylshikonin Thermal Stability Is Significantly Lower Than Other Shikonin Derivatives, Requiring Stringent Storage Protocols

Thermal degradation kinetics of five purified shikonin pigments at 60°C in pH 3.0 buffer (50 mM glycine, 50% EtOH/H₂O) revealed that isobutylshikinin (sic) has a half-life of 19.3 h, which is substantially shorter than other shikonin derivatives that exhibit t₁/₂ values of 40–50 h under identical conditions [1]. Deoxyshikonin was even less stable (t₁/₂ = 14.6 h), while acetylshikonin and shikonin demonstrated superior thermal resilience [1]. The calculated activation energy for thermal degradation of isobutylshikonin falls between the extremes of deoxyshikonin (12.5 kcal mol⁻¹, highest) and β-hydroxyisovalerylshikonin (1.71 kcal mol⁻¹, lowest) [1].

Stability Degradation kinetics Storage conditions Quality control

Isobutylshikonin Ranks Below Shikonin and β,β-Dimethylacrylshikonin in Antioxidant Efficacy Assessed by Rancimat Method and Reducing Power

In a comparative evaluation of seven compounds isolated from Lithospermum erythrorhizon using Rancimat method (measuring inhibition of lard oxidation), reducing power, and radical scavenging assays, isobutylshikonin (compound 3) exhibited antioxidant activity ranked below shikonin (compound 4) and β,β-dimethylacrylshikonin (compound 2) [1]. The relative antioxidant activities by Rancimat method decreased in the order: compound 7 (caffeic acid ester mixture) > shikonin (4) > BHT > β,β-dimethylacrylshikonin (2) > isobutylshikonin (3) > compound 5 > deoxyshikonin (1) > β-sitosterol (6) [1]. For reducing power, the order was: compound 7 > BHT > shikonin (4) > β,β-dimethylacrylshikonin (2) ≈ isobutylshikonin (3) ≈ compound 5 > deoxyshikonin (1) > β-sitosterol (6) [1].

Antioxidant Rancimat assay Lipid peroxidation Reducing power

Isobutylshikonin Is Specifically Claimed in a Diabetes Mellitus Therapeutic Composition Patent Alongside Selected Shikonin Analogs

International patent WO2008072799A1 specifically claims a pharmaceutical composition comprising isobutyryl shikonin, β,β-dimethylacryl shikonin, isovaleryl shikonin, and α-methyl-n-butyryl shikonin as active ingredients for the prevention and treatment of diabetes mellitus [1]. The claimed mechanism involves stimulation of insulin release from pancreatic beta cells through inhibition of K-ATP ion channels and promotion of increased calcium concentration [1]. This patent explicitly distinguishes isobutyrylshikonin and the other three named derivatives from the broader shikonin compound class for this specific therapeutic application [1].

Diabetes Insulin secretion K-ATP channel Pancreatic beta cell

Isobutylshikonin Enantiomeric Identity Confirmed as Shikonin-Series (R-Configuration) via TLC Enantiomer Separation

A validated thin-layer chromatographic (TLC) method for separating the enantiomers alkannin (S-configuration) and shikonin (R-configuration) was applied to root extracts of Echium italicum. After saponification of the extract and esterification with the corresponding acyl chloride, the method confirmed that isobutylshikonin and six other derivatives belong exclusively to the shikonin (R-configuration) enantiomeric series [1]. This stereochemical assignment is critical because alkannin-series derivatives (S-configuration) exhibit distinct biological activity profiles, with shikonin derivatives generally demonstrating higher cytotoxic potential (IC₅₀ range 0.1–10 μM) compared to alkannins (IC₅₀ range 0.4–70 μM) [2].

Chirality Enantiomeric purity Quality control Stereochemistry

Isobutylshikonin (CAS 52438-12-7) Recommended Application Scenarios Based on Quantitative Evidence


Oral Squamous Carcinoma Research Requiring Enhanced Cytotoxic Potency Over Parent Shikonin

Investigators studying oral cancer therapeutics should prioritize isobutylshikonin over shikonin when experimental designs demand lower working concentrations or when compound availability is limited. With IC₅₀ values of 1.80–1.98 μM in Ca9-22 cells—approximately 6–7× lower than shikonin—isobutylshikonin enables dose-response studies at reduced compound mass [4]. The preservation of caspase-dependent mitochondrial apoptosis mechanisms while achieving potency gains makes isobutylshikonin directly substitutable for shikonin in oral squamous carcinoma models with improved experimental economy [4].

hACAT-2 Isoform-Selective Inhibition Studies in Cholesterol Metabolism Research

Isobutylshikonin serves as a selective tool compound for investigating hACAT-2 biology distinct from hACAT-1. Its preferential inhibition of hACAT-2 (IC₅₀ = 57.5 μM) with minimal hACAT-1 activity (32% inhibition at 120 μM) contrasts with the non-selective or weak inhibition profiles of acetylshikonin and β-hydroxyisovalerylshikonin [4]. Researchers probing isoform-specific functions in intestinal cholesterol absorption or hepatic lipoprotein assembly should select isobutylshikonin over other shikonin derivatives to avoid confounding dual-isoform effects [4].

Pancreatic Beta Cell K-ATP Channel and Insulin Secretion Studies

Based on patent-defined therapeutic composition claims (WO2008072799A1), isobutylshikonin is appropriate for experiments investigating insulin secretagogue mechanisms via K-ATP channel inhibition in pancreatic beta cells [4]. Researchers developing assays for beta cell function or screening for insulinotropic compounds should consider isobutylshikonin as a reference compound within the specifically claimed derivative subset, alongside β,β-dimethylacryl shikonin, isovaleryl shikonin, and α-methyl-n-butyryl shikonin [4].

Stereochemistry-Dependent Structure-Activity Relationship Studies in the Isohexenylnaphthazarin Class

Isobutylshikonin is definitively assigned to the shikonin (R-configuration) enantiomeric series, as confirmed by TLC enantiomer separation methodology [4]. This stereochemical identity is essential for comparative studies between shikonin-series and alkannin-series (S-configuration) derivatives, which exhibit distinct cytotoxic potency ranges (shikonins: IC₅₀ 0.1–10 μM; alkannins: IC₅₀ 0.4–70 μM) [5]. Procurement of isobutylshikonin with verified R-configuration ensures experimental consistency in SAR investigations where stereochemistry modulates biological outcomes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobutylshikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.